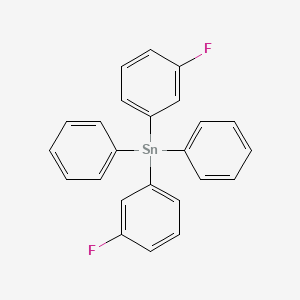
Bis(3-fluorophenyl)(diphenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-fluorophenyl)(diphenyl)stannane: is an organotin compound characterized by the presence of two 3-fluorophenyl groups and two phenyl groups attached to a central tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-fluorophenyl)(diphenyl)stannane typically involves the stannylation or C-Sn coupling reactions. One common method is the reaction of 3-fluorophenylmagnesium bromide with diphenyltin dichloride under an inert atmosphere. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the organotin compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale stannylation reactions using automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the desired product.
化学反応の分析
Types of Reactions: Bis(3-fluorophenyl)(diphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The phenyl or fluorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
科学的研究の応用
Chemistry: Bis(3-fluorophenyl)(diphenyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology and Medicine: Organotin compounds, including this compound, have been studied for their biological activity. They exhibit antimicrobial and antifungal properties, making them potential candidates for pharmaceutical applications .
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. Its unique chemical properties make it valuable in the development of advanced materials .
作用機序
The mechanism of action of bis(3-fluorophenyl)(diphenyl)stannane involves its interaction with molecular targets through the tin center. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The fluorophenyl groups enhance the compound’s reactivity and stability, making it effective in various chemical processes .
類似化合物との比較
Triphenyltin chloride: Another organotin compound with three phenyl groups attached to the tin atom.
Bis(4-fluorophenyl)(diphenyl)stannane: Similar structure but with 4-fluorophenyl groups instead of 3-fluorophenyl groups.
Uniqueness: Bis(3-fluorophenyl)(diphenyl)stannane is unique due to the presence of 3-fluorophenyl groups, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs .
特性
CAS番号 |
62942-27-2 |
|---|---|
分子式 |
C24H18F2Sn |
分子量 |
463.1 g/mol |
IUPAC名 |
bis(3-fluorophenyl)-diphenylstannane |
InChI |
InChI=1S/2C6H4F.2C6H5.Sn/c2*7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;/h2*1-2,4-5H;2*1-5H; |
InChIキー |
SMCVBBHIAHRPHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


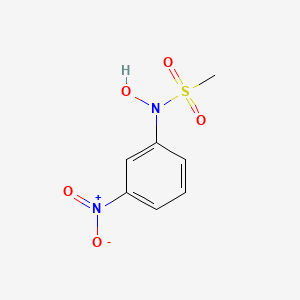
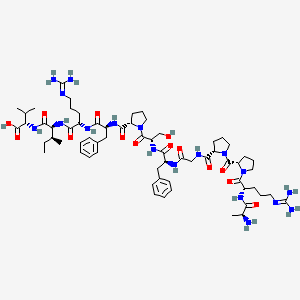
![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![1-Azidobicyclo[3.3.1]nonane](/img/structure/B14514547.png)
![Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14514555.png)
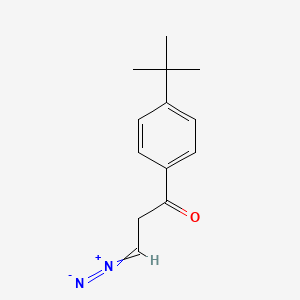
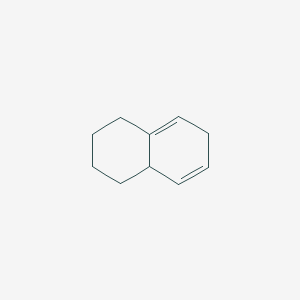
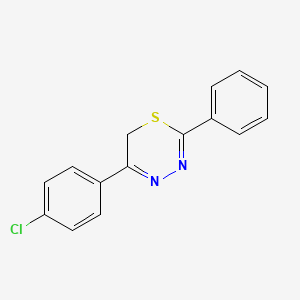
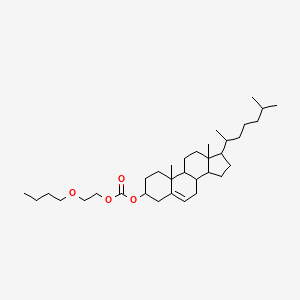
![4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B14514588.png)

![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)
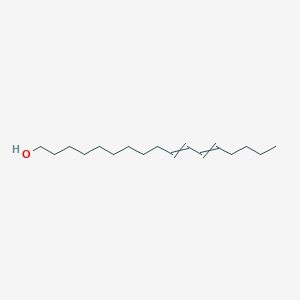
![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)
